Xanthohumol I
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Overview
Description
Xanthohumol I is a prenylated flavonoid derived from the female flowers of the hop plant (Humulus lupulus L.), which belongs to the family Cannabaceae . This compound is known for its potential pharmacological activities, including anti-inflammatory, anti-cancer, anti-oxidant, and anti-diabetic properties . This compound is a bitter-tasting compound and is classified as a chalcone, a precursor of flavonoids .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Xanthohumol I involves the insertion of a prenyl group onto the aryl ring via a para-Claisen rearrangement . This is achieved after using a Mitsunobu reaction to establish the key prenylether precursor . Another method involves the cyclization of xanthohumol to form various derivatives .
Industrial Production Methods: Industrial production of this compound typically involves the extraction from the hop plant, Humulus lupulus . The compound is present at high levels in the glandular trichomes of the hop plant, particularly in the female inflorescences .
Chemical Reactions Analysis
Types of Reactions: Xanthohumol I undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions or amines.
Major Products Formed:
Scientific Research Applications
Xanthohumol I has a wide range of scientific research applications:
Mechanism of Action
Xanthohumol I exerts its effects through various molecular targets and pathways:
Anti-inflammatory Activity: It inhibits the activation of nuclear factor kappa B (NF-κB) and reduces the production of pro-inflammatory cytokines.
Anti-cancer Activity: this compound induces apoptosis in cancer cells by activating the p53 pathway and inhibiting the PI3K/Akt pathway.
Anti-oxidant Activity: It activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, leading to the expression of antioxidant enzymes.
Comparison with Similar Compounds
Isoxanthohumol: A derivative of Xanthohumol I with similar anti-cancer properties.
8-Prenylnaringenin: Another prenylated flavonoid with estrogenic activity.
6-Prenylnaringenin: Known for its anti-inflammatory properties.
Uniqueness of this compound: this compound is unique due to its broad spectrum of pharmacological activities and its presence in hops, making it a valuable compound for both scientific research and industrial applications .
Properties
Molecular Formula |
C21H22O6 |
---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
(E)-1-[4-hydroxy-2-(2-hydroxypropan-2-yl)-6-methoxy-2,3-dihydro-1-benzofuran-7-yl]-3-(4-hydroxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C21H22O6/c1-21(2,25)18-10-14-16(24)11-17(26-3)19(20(14)27-18)15(23)9-6-12-4-7-13(22)8-5-12/h4-9,11,18,22,24-25H,10H2,1-3H3/b9-6+ |
InChI Key |
PUJSPQKGZNTZCR-RMKNXTFCSA-N |
Isomeric SMILES |
CC(C)(C1CC2=C(O1)C(=C(C=C2O)OC)C(=O)/C=C/C3=CC=C(C=C3)O)O |
Canonical SMILES |
CC(C)(C1CC2=C(O1)C(=C(C=C2O)OC)C(=O)C=CC3=CC=C(C=C3)O)O |
Origin of Product |
United States |
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